2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzimidazole moiety, a tetrahydroquinoline unit, and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures being employed to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and isoindole dione moieties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydroquinoline unit may contribute to the compound’s binding affinity and specificity, while the isoindole dione structure could play a role in its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(1H-Benzimidazol-2-yl)methyl]amino}butyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
865202-92-2 |
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Molecular Formula |
C29H29N5O2 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[4-[1H-benzimidazol-2-ylmethyl-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H29N5O2/c35-28-21-11-1-2-12-22(21)29(36)34(28)18-6-5-17-33(19-26-31-23-13-3-4-14-24(23)32-26)25-15-7-9-20-10-8-16-30-27(20)25/h1-4,8,10-14,16,25H,5-7,9,15,17-19H2,(H,31,32)/t25-/m0/s1 |
InChI Key |
CWDABDQZCRPEJT-VWLOTQADSA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)CC5=NC6=CC=CC=C6N5 |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)CC5=NC6=CC=CC=C6N5 |
Origin of Product |
United States |
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